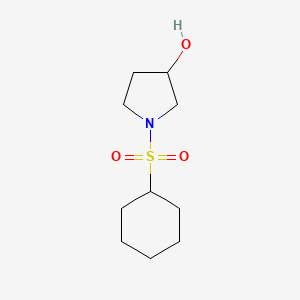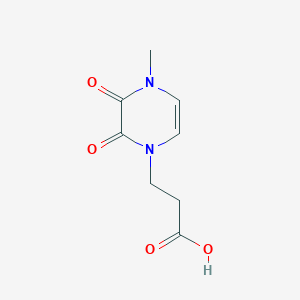![molecular formula C15H19N3O2 B6497903 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine CAS No. 1405820-87-2](/img/structure/B6497903.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine (NDPMA) is a synthetic pyrimidine derivative that has been used in a variety of scientific research applications. NDPMA has shown to have a range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine has been used in a variety of scientific research applications, including in the study of cell signaling pathways, cancer research, and neurological research. This compound has been used to study the role of the PI3K/Akt signaling pathway in cancer cells, as well as to study the effects of this compound on the regulation of gene expression in neuronal cells. This compound has also been used to study the effects of this compound on the expression of specific genes in cancer cells.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine works by binding to and activating the PI3K/Akt signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation and apoptosis. Activation of this pathway by this compound results in the activation of downstream signaling molecules, such as Akt and mTOR. Activation of these molecules leads to the regulation of gene expression, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce cell proliferation and inhibit apoptosis in cancer cells. This compound has also been shown to regulate gene expression in neuronal cells, leading to the regulation of neuronal development and plasticity. This compound has also been shown to have an anti-inflammatory effect, as well as an effect on the regulation of immune cell activity.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine has a number of advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is relatively stable in a variety of different conditions. This compound is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound also has a few limitations. This compound is not very soluble in water, making it difficult to use in aqueous solutions. This compound also has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
The future of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine research is promising. This compound has already been used in a variety of scientific research applications, and there is potential for further applications in the future. For example, this compound could be used to study the role of the PI3K/Akt signaling pathway in other diseases, such as Alzheimer’s disease and Parkinson’s disease. This compound could also be used to study the effects of this compound on gene expression in other cell types, such as immune cells. This compound could also be used to study the effects of this compound on other biochemical and physiological processes, such as metabolism and inflammation.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine can be synthesized through a two-step process. The first step involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with 2-chloro-4-methylpyrimidine in the presence of a base, such as pyridine. This reaction results in the formation of the desired this compound product. The second step involves the purification of the this compound product through distillation.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-6-8-16-15(18-11)17-9-7-12-4-5-13(19-2)14(10-12)20-3/h4-6,8,10H,7,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKTKJHRMGOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)
![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)


![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
